3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-4-3-13-8-9-5(2)6(7(11)12)10(4)8/h3H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQAKSKSYUDCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86933-03-1 | |
| Record name | 3,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid typically involves the reaction of aminothiazole with bromoacetyl derivatives under specific conditions. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole ring . The reaction conditions often involve the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production of this compound may utilize a continuous flow system with multiple reactors to streamline the synthesis process. This method allows for the efficient production of this compound without the need for intermediate isolation .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemical Synthesis and Material Science
Building Block for Heterocyclic Compounds
3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the development of more complex heterocyclic compounds that exhibit unique properties beneficial for various applications. Its ability to form derivatives with tailored functionalities makes it valuable in material science, particularly in creating polymers and catalysts with enhanced performance characteristics.
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activities. For instance, a study demonstrated its effectiveness against Mycobacterium tuberculosis, targeting the QcrB component of the mycobacterial electron transport chain. This interaction disrupts bacterial growth and survival, showcasing its potential as an anti-tubercular agent with minimum inhibitory concentrations (MIC) ranging from 0.0625 to 2.5 μM .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The mechanism involves inducing apoptosis and disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase. For example, one derivative demonstrated an IC50 value of 1.43 µM against tubulin polymerization .
Medical Applications
Anti-Tuberculosis Research
The promising activity of this compound against Mycobacterium tuberculosis has led to its exploration as a potential treatment for tuberculosis. A series of analogs have been synthesized and evaluated for their efficacy against both replicating and non-replicating strains of the bacterium. Notably, some compounds displayed comparable potency to established drugs like isoniazid, highlighting their therapeutic potential .
Industrial Applications
Development of Chemical Processes
In industrial chemistry, this compound is employed in the development of new chemical processes. Its role as a catalyst precursor allows for more efficient synthesis routes in producing complex organic molecules. Additionally, it contributes to the formulation of advanced materials with specific mechanical or chemical properties tailored for industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, the compound targets the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, which is crucial for the electron transport chain . This interaction disrupts the electron transport chain, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 3,6-dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid and its analogs:
*clogP values estimated using computational tools or inferred from analogs.
Key Observations:
- Substituent Position : The 2,6-dimethyl analog (clogP 4.48) is more lipophilic than the hypothetical 3,6-dimethyl variant (clogP ~2.5), suggesting that methyl placement significantly impacts hydrophobicity .
- Electron-Withdrawing Groups : The 6-CF₃ derivative (clogP ~3.2) balances lipophilicity and metabolic stability, a common feature in fluorinated pharmaceuticals .
- Aryl Substitutions : Bulky groups like 2,4-dichlorophenyl (clogP ~5.1) enhance target binding but may reduce solubility .
Biological Activity
3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity—including antimicrobial, anticancer, and enzyme inhibition properties—and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic pathways often utilize starting materials such as thiazole derivatives and various alkylating agents to achieve the desired structure.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit potent antimicrobial activity against a range of pathogens. For instance:
- Gram-positive bacteria : Compounds derived from this scaffold have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
- Fungal strains : Certain derivatives have displayed broad-spectrum antifungal activity against drug-resistant Candida species, outperforming conventional antifungals like fluconazole .
| Compound | Activity | Pathogen |
|---|---|---|
| 3h | Effective | MRSA |
| 3j | Effective | VRE |
| 9f | Broad-spectrum | Candida auris |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably:
- Caco-2 cells : Significant cytotoxic effects were observed with a decrease in cell viability by approximately 39.8% when treated with certain derivatives.
- A549 cells : Some compounds showed selective activity, indicating a structure-dependent response in different cancer types .
| Cell Line | Compound | Viability Reduction (%) |
|---|---|---|
| Caco-2 | 1 | 39.8 |
| A549 | 2 | 31.9 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit carbonic anhydrase (CA) isoforms. The results indicated selective inhibition of the cytosolic isoform hCA II with inhibition constants ranging between 57.7–98.2 µM. This selectivity suggests potential therapeutic applications in conditions where hCA II is implicated .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives for their antimicrobial properties against various bacterial strains. The most promising candidates were those that incorporated the imidazo[2,1-b]thiazole framework, which exhibited higher potency than traditional antibiotics.
- Anticancer Screening : In vitro assays demonstrated that certain structural modifications enhanced the anticancer activity against colorectal cancer cells (Caco-2), suggesting that further optimization could lead to effective cancer therapeutics.
Q & A
Q. What are the common synthetic routes for 3,6-dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid?
The synthesis typically involves cyclization of thiosemicarbazide derivatives with carboxylic acids or esters, followed by functionalization. For example, reacting 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid with amines via oxalyl chloride and dimethylformamide (DMF) as a catalyst generates primary or secondary amide derivatives . Alternative routes include coupling reactions using reagents like HATU or EDC with diisopropylethylamine (DIPEA) in DMF to form amide bonds, as demonstrated in anti-tuberculosis compound syntheses .
Q. How is structural characterization of this compound performed?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent positions. For instance, H NMR (400 MHz, CDCl) analysis resolves signals for aromatic protons (e.g., δ 7.99 ppm for a thiazole proton) and methyl groups (δ 2.37–2.52 ppm) . High-performance liquid chromatography (HPLC) is used for purity assessment, particularly after preparative LC purification steps .
Q. What solvent systems are optimal for purification?
Purification often employs gradient elution with heptane/ethyl acetate mixtures (e.g., 10:90 to 50:50 ratios) on silica columns. For polar derivatives, reverse-phase HPLC with water/acetonitrile gradients (60:40 to 30:70) under acidic conditions (0.05% HCl) is effective .
Advanced Research Questions
Q. How can derivatives of this compound be designed to target specific enzymes like pantothenate synthase or xanthine oxidase?
Rational design involves modifying the carboxylic acid moiety to form amides or esters with pharmacophoric groups. For example, coupling with 4-iodobenzenemethanamine enhances activity against Mycobacterium tuberculosis pantothenate synthase . For xanthine oxidase inhibition, introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position improves binding affinity, as shown in molecular modeling studies .
Q. What strategies resolve contradictions in reported biological activities (e.g., varying inhibition percentages across studies)?
Discrepancies may arise from assay conditions (e.g., enzyme isoform specificity, substrate concentrations). To address this, perform dose-response curves under standardized protocols (e.g., IC determination) and validate results with orthogonal assays (e.g., thermal shift assays for target engagement) . Molecular docking can also clarify steric or electronic interactions causing variability .
Q. How can pharmacokinetic properties of derivatives be optimized for in vivo efficacy?
Improving solubility and bioavailability often involves structural modifications such as:
- Introducing hydrophilic groups (e.g., pyridyl or pentafluorosulfanylbenzylamine) to enhance aqueous solubility .
- Reducing metabolic instability by replacing labile esters with stable amides or using prodrug strategies . Pharmacokinetic profiling (e.g., logP, plasma protein binding) should guide iterative optimization .
Q. What synthetic methodologies enable scalable production of imidazo[2,1-b]thiazole derivatives for high-throughput screening?
Microwave-assisted synthesis and flow chemistry reduce reaction times and improve yields. For example, Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent accelerates heterocycle formation . Automated solid-phase synthesis platforms are also viable for generating diverse libraries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
